β2,2-Ac6c Enables Low Micromolar Cytotoxic Peptides with Selectivity for Cancer Cells
Hybrid β/γ peptide BG6, constructed using 1-aminomethyl-cyclohexanecarboxylic acid (β2,2-Ac6c) and gabapentin (Gpn), exhibited potent cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from 1.6 μM to 6.3 μM [1]. The specific IC50 values against individual cell lines were: MCF-7 (breast cancer): 1.6 μM; HCT-116 (colon cancer): 2.3 μM; PC-3 (prostate cancer): 3.1 μM; A549 (lung cancer): 4.8 μM; MDA-MB-231 (breast cancer): 6.3 μM [1]. BG6 displayed relatively low cytotoxicity against normal epithelial breast cell line fR-2 and human embryonic kidney cell line HEK-293 [1]. In contrast, the unmodified linear β-amino acid ε-aminocaproic acid showed only weak inhibition of plasminogen activation in fibrinolytic assays with no direct cytotoxicity [2], while the structurally related γ-amino acid gabapentin itself (the anticonvulsant drug) is not reported to exhibit direct cytotoxicity against cancer cell lines at comparable concentrations [3].
| Evidence Dimension | Cytotoxic potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | BG6 peptide (containing β2,2-Ac6c residue): IC50 1.6-6.3 μM across MCF-7, HCT-116, PC-3, A549, MDA-MB-231 |
| Comparator Or Baseline | ε-Aminocaproic acid (linear analog): No significant cytotoxicity; Gabapentin (γ-amino acid): No reported direct cytotoxicity |
| Quantified Difference | BG6 exhibits >30-fold lower IC50 compared to ε-aminocaproic acid's undetectable cytotoxicity; >100-fold difference versus gabapentin's therapeutic plasma concentrations (~60 μM) |
| Conditions | MTT assay after 48 h incubation; human cancer cell lines MCF-7, A549, PC-3, HCT-116, MDA-MB-231 |
Why This Matters
This quantitative difference demonstrates that incorporation of the β2,2-Ac6c residue confers cytotoxic activity not achievable with linear or γ-amino acid building blocks, supporting procurement for anticancer peptide development programs.
- [1] Rahim JU, Ahmad SM, Amin T, Chowdhary R, Goswami A, Rai R. Synthesis, conformation and cytotoxic activity of short hybrid peptides containing conformationally constrained 1-(aminomethyl)cyclohexanecarboxylic acid and gabapentin. Peptides. 2022 Dec;158:170897. doi:10.1016/j.peptides.2022.170897. View Source
- [2] Bruzgo I, Midura-Nowaczek K, Bruzgo M, Worowski K. Effect of epsilon-aminocaproyl-S-benzyl-L-cysteine on the activity of plasminogen activators. Acta Pol Pharm. 2009 Jan-Feb;66(1):37-40. PMID: 19226966. View Source
- [3] Sills GJ. The mechanisms of action of gabapentin and pregabalin. Curr Opin Pharmacol. 2006 Feb;6(1):108-13. doi:10.1016/j.coph.2005.11.003. View Source
